![molecular formula C22H16O7 B2829291 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 858762-85-3](/img/structure/B2829291.png)
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate
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Description
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate, also known as DFC, is a synthetic compound that belongs to the family of coumarin derivatives. It has been extensively studied for its potential applications in scientific research due to its structural and chemical properties.
Scientific Research Applications
Synthetic Chemistry and Catalysis
A study by Zhang et al. (2018) developed a facile and efficient one-pot synthesis method for 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, demonstrating the wide functional group tolerance and application to various substrates with good to excellent yields. This method avoids the use of expensive transition metals and eliminates tedious intermediate purification, highlighting the compound's utility in synthetic chemistry (Zhang et al., 2018).
Molecular Structure and Reactivity
Peiliang Zhao and Zhong-Zhen Zhou (2009) explored the molecular structure of a closely related compound, showcasing extensive intermolecular hydrogen bonding interactions and highlighting its potential in studying molecular interactions and reactivity (Zhao & Zhou, 2009).
Antimicrobial and Antitumor Activities
Alvey et al. (2009) reported on the diversity-oriented synthesis of furo[3,2-f]chromanes with antimycobacterial activity, indicating the potential of chromen derivatives in developing new antimicrobial agents (Alvey et al., 2009). Additionally, Das et al. (2009) highlighted a chromene derivative's ability to overcome drug resistance in cancer cells, suggesting its application in cancer therapy research (Das et al., 2009).
Environmental and Material Science
Bam and Chalifoux (2018) accomplished a regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives, demonstrating the potential of these compounds in material science and environmental chemistry through a domino reaction sequence (Bam & Chalifoux, 2018).
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-25-17-8-5-13(10-20(17)26-2)16-12-28-19-11-14(6-7-15(19)21(16)23)29-22(24)18-4-3-9-27-18/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWPDECCXUNJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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